An In-depth Technical Guide to the Synthesis of C.I. Reactive Black 5
An In-depth Technical Guide to the Synthesis of C.I. Reactive Black 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism for C.I. Reactive Black 5 (RB5), a prominent diazo reactive dye. The document details the multi-step chemical synthesis, including the underlying reaction mechanisms, and presents a consolidated experimental protocol based on established principles of azo dye chemistry. Quantitative data and characterization parameters are summarized for clarity, and key pathways are visualized using process flow diagrams.
Introduction
C.I. Reactive Black 5, also known commercially as Remazol Black B, is a widely used anionic diazo dye in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2] Its popularity stems from its high fixation efficiency, bright shade, and good fastness properties, which are attributed to the formation of a covalent bond between the dye molecule and the fiber.[1] The dye belongs to the vinyl sulfone class of reactive dyes, which are characterized by the presence of a sulfatoethylsulfone group that, under alkaline conditions, converts to a reactive vinyl sulfone group.[3][4] This guide elucidates the chemical intricacies of its synthesis.
Synthesis Pathway
The synthesis of Reactive Black 5 is a multi-step process involving sequential diazotization and azo coupling reactions. The core of the molecule is built around H-acid (1-amino-8-naphthol-3,6-disulfonic acid), which acts as a versatile coupling component capable of undergoing coupling at two different positions under controlled pH conditions. The key starting materials are two different aromatic amines, one of which contains the reactive sulfatoethylsulfone group.
The generally accepted synthesis pathway is as follows:
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First Diazotization: Diazotization of 2-amino-5-((2-(sulfatooxy)ethyl)sulfonyl)benzenesulfonic acid.
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First Azo Coupling: The resulting diazonium salt is coupled with H-acid under acidic conditions.
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Second Diazotization: In a separate sequence, 2,4-diaminobenzenesulfonic acid is diazotized.
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Second Azo Coupling: The second diazonium salt is then coupled to the monoazo intermediate formed in the previous step under alkaline conditions to yield the final Reactive Black 5 dye.
This sequential process is critical for achieving the desired disazo chromophore responsible for the deep black color.
Figure 1. Overall synthesis pathway for C.I. Reactive Black 5.
Reaction Mechanisms
The synthesis of Reactive Black 5 is governed by two fundamental reaction types in azo dye chemistry: diazotization and azo coupling.
Diazotization
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out in a cold, acidic solution using sodium nitrite. The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and the elimination of a water molecule to yield the diazonium ion.
Figure 2. Generalized mechanism of diazotization.
Azo Coupling
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an activated aromatic ring of a coupling component (in this case, H-acid and its monoazo derivative). The reactivity and the position of coupling are highly dependent on the pH of the reaction medium and the nature of the substituents on the coupling component.
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First Coupling (Acidic pH): The first coupling of the diazonium salt of 2-amino-5-((2-(sulfatooxy)ethyl)sulfonyl)benzenesulfonic acid with H-acid is carried out under acidic conditions (pH 3-5). At this pH, the amino group of H-acid is protonated (-NH₃⁺), which deactivates the ring towards electrophilic attack. However, the hydroxyl group remains active, and coupling occurs at the ortho position to the amino group.
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Second Coupling (Alkaline pH): The second coupling takes place under mildly alkaline conditions (pH 8-9). At this pH, the hydroxyl group of the H-acid moiety in the monoazo intermediate is deprotonated to form a phenoxide ion (-O⁻). This strongly activates the aromatic ring, directing the second diazonium salt to couple at the ortho position to the hydroxyl group.
Figure 3. Generalized mechanism of azo coupling.
Experimental Protocol
This section outlines a plausible laboratory-scale synthesis protocol for Reactive Black 5, compiled from general procedures for diazo dye synthesis.[5] Precise quantities should be calculated based on the molar ratios of the reactants.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 2-amino-5-((2-(sulfatooxy)ethyl)sulfonyl)benzenesulfonic acid | 363.35 |
| H-acid (1-amino-8-naphthol-3,6-disulfonic acid) | 319.31 |
| 2,4-diaminobenzenesulfonic acid | 188.19 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Hydrochloric Acid (HCl), 37% | 36.46 |
| Sodium Carbonate (Na₂CO₃) | 105.99 |
| Sodium Chloride (NaCl) | 58.44 |
| Ice | - |
| Deionized Water | - |
Procedure
Step 1: First Diazotization
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In a beaker, prepare a solution of 2-amino-5-((2-(sulfatooxy)ethyl)sulfonyl)benzenesulfonic acid in deionized water and hydrochloric acid.
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Cool the solution to 0-5 °C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Continue stirring for 30-60 minutes after the addition is complete. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: First Azo Coupling
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In a separate vessel, dissolve H-acid in deionized water.
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Cool the H-acid solution to 0-5 °C.
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Slowly add the diazonium salt solution from Step 1 to the H-acid solution, maintaining the temperature below 10 °C and keeping the pH in the range of 3-5 by adding a sodium carbonate solution as needed.
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Stir the reaction mixture for several hours until the coupling is complete (completion can be monitored by techniques such as thin-layer chromatography).
Step 3: Second Diazotization
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Following the procedure in Step 1, diazotize 2,4-diaminobenzenesulfonic acid in a separate reaction vessel.
Step 4: Second Azo Coupling
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Adjust the pH of the monoazo intermediate solution from Step 2 to 8-9 using a sodium carbonate solution.
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Cool the solution to 10-15 °C.
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Slowly add the second diazonium salt solution from Step 3 to the monoazo intermediate solution, maintaining the temperature and pH.
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Continue stirring until the second coupling reaction is complete.
Step 5: Isolation and Purification
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Precipitate the final dye from the reaction mixture by adding sodium chloride (salting out).
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Filter the precipitate and wash it with a saturated sodium chloride solution to remove unreacted starting materials and byproducts.
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Dry the purified Reactive Black 5 dye in an oven at a controlled temperature (e.g., 60-80 °C).
Quantitative Data and Characterization
The following table summarizes key quantitative and characterization data for C.I. Reactive Black 5.
| Parameter | Value |
| Molecular Formula | C₂₆H₂₁N₅Na₄O₁₉S₆ |
| Molecular Weight | 991.82 g/mol |
| Appearance | Brown to Black Powder |
| Solubility | Soluble in water |
| λ_max (in water) | ~597-600 nm |
| Typical Purity | >50% (commercial grade, often contains isomers and byproducts) |
| Overall Yield | Varies significantly with industrial vs. laboratory scale and purity requirements. |
FTIR Spectroscopy: Key characteristic peaks would include those for N-H stretching in amines, S=O stretching in sulfonyl and sulfate groups, and N=N stretching of the azo groups.[6]
UV-Vis Spectroscopy: The absorption spectrum is characterized by a strong absorption band in the visible region (around 597-600 nm), which is responsible for its color, and other bands in the UV region corresponding to the aromatic rings.[7][8]
Conclusion
The synthesis of C.I. Reactive Black 5 is a well-established yet complex process in industrial organic chemistry, relying on the precise control of reaction conditions, particularly temperature and pH, to achieve the desired product. This guide has provided a detailed overview of the synthesis pathway, the mechanisms of the core reactions, a representative experimental protocol, and key data for the final product. A thorough understanding of these aspects is crucial for researchers and professionals involved in the development and application of reactive dyes.
References
- 1. High Qualilty Reactive Dyestuff Black B 150% Bl-5 for Textile Dyes [ritan-chemical.com]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ijbpas.com [ijbpas.com]
- 6. More about Persulfate-Assisted Ferrilanthanide-Mediated Photocatalysis of Textile Industry Dye Reactive Black 5: Surface Properties and Structural Assessment [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
